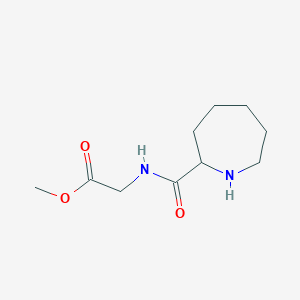

Methyl 2-(azepane-2-carboxamido)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18N2O3 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

methyl 2-(azepane-2-carbonylamino)acetate |

InChI |

InChI=1S/C10H18N2O3/c1-15-9(13)7-12-10(14)8-5-3-2-4-6-11-8/h8,11H,2-7H2,1H3,(H,12,14) |

InChI Key |

FXGDKUGGJZKWAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1CCCCCN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Azepane 2 Carboxamido Acetate and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the Azepane Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For "Methyl 2-(azepane-2-carboxamido)acetate," the primary disconnections involve the amide bond and the carbon-nitrogen bonds within the azepane ring.

Amide Disconnection: The most logical initial disconnection is at the amide linkage, breaking the molecule into two key synthons: azepane-2-carboxylic acid and methyl 2-aminoacetate (glycine methyl ester). This is a standard approach in peptide chemistry.

Azepane Ring Disconnection (C-N Bond): The azepane core can be disconnected at one of the C-N bonds. This leads back to a linear amino-aldehyde or amino-ketone precursor. A subsequent intramolecular cyclization, often via reductive amination, can then form the seven-membered ring.

Azepane Ring Disconnection (C-C Bond): Alternatively, a C-C bond disconnection within the ring can be envisioned. This strategy might involve ring-closing metathesis (RCM) of a diene precursor or other carbon-carbon bond-forming cyclizations.

Ring Expansion Disconnection: A powerful strategy involves envisioning the seven-membered azepane ring as an expanded version of a six-membered piperidine (B6355638) or cyclohexanone precursor. This retrosynthetic approach opens the door to well-established ring expansion methodologies.

These disconnection strategies form the basis for the targeted synthetic approaches discussed in the following sections.

Targeted Synthesis Approaches for the Azepane Moiety

The construction of the seven-membered azepane ring is often the most challenging aspect of the synthesis. Slow cyclization kinetics can hinder the direct formation of these medium-sized rings nih.gov. Consequently, several robust methods have been developed.

Ring expansion reactions provide an efficient pathway to azepanes from more readily available six-membered rings. nih.gov These methods are crucial in synthetic chemistry for creating medium-to-large ring systems. nih.gov

Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a ketoxime to a substituted amide. wikipedia.orgorganic-chemistry.org For azepane synthesis, the oxime of cyclohexanone is converted into ε-caprolactam, a key precursor to the azepane ring system. wikipedia.org The reaction is stereospecific, with the migrating group being anti-periplanar to the leaving group on the nitrogen. wikipedia.org Various acids, including sulfuric acid, polyphosphoric acid, and reagents like tosyl chloride, can promote the rearrangement. wikipedia.orgmasterorganicchemistry.com

Schmidt Reaction: The Schmidt reaction is an organic reaction where an azide reacts with a carbonyl compound, such as a ketone, under acidic conditions to yield an amide after rearrangement. wikipedia.orgorganic-chemistry.org When applied to cyclohexanone using hydrazoic acid (HN₃), it provides a direct route to ε-caprolactam. wikipedia.org The reaction mechanism for ketones involves the protonation of the carbonyl group, nucleophilic attack by the azide, dehydration, and subsequent rearrangement with the expulsion of nitrogen gas. wikipedia.org

| Ring Expansion Method | Starting Material | Key Reagent(s) | Product | Key Features |

| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄, PCl₅, TsCl | ε-Caprolactam | Stereospecific migration of the group anti to the oxime hydroxyl group. wikipedia.org |

| Schmidt Reaction | Cyclohexanone | Hydrazoic Acid (HN₃), H₂SO₄ | ε-Caprolactam | Involves reaction with an azide under acidic conditions, with loss of N₂. wikipedia.orgorganic-chemistry.org |

| Photochemical Ring Expansion | Nitroarenes | Blue Light, Phosphite | Substituted Azepanes | A modern method that transforms a six-membered aromatic ring into a seven-membered azepine, which is then hydrogenated. rwth-aachen.deresearchgate.net |

The formation of the azepane ring from an acyclic precursor is a direct and versatile approach.

Intramolecular Reductive Amination: This is a powerful method for forming cyclic amines. It involves the reaction of a molecule containing both an amine and a carbonyl group (aldehyde or ketone). researchgate.net The initial reaction forms a cyclic iminium ion, which is then reduced in situ to the azepane. This strategy has been successfully applied to the synthesis of polyhydroxyazepanes and other complex azepane derivatives. acs.orgnih.gov

Silyl Aza-Prins Cyclization: This methodology allows for the synthesis of seven-membered nitrogen heterocycles through the reaction of allylsilyl amines with aldehydes. nih.gov The reaction, often catalyzed by a Lewis acid like InCl₃, proceeds with high yields and good diastereoselectivity to form substituted azepanes. nih.govacs.org This process forms a C-N and a C-C bond in a single step. acs.org

Aza-Michael Addition: The aza-Michael addition is a versatile C-N bond-forming reaction involving the addition of an amine to an electron-deficient alkene. mdpi.comnih.gov Intramolecular versions of this reaction can be employed to construct the azepane ring from a suitable amino-alkene precursor.

| Cyclization Method | Precursor Type | Key Transformation | Advantages |

| Intramolecular Reductive Amination | Acyclic Amino-aldehyde/ketone | Formation of a cyclic iminium ion followed by reduction. | High efficiency for forming cyclic amines. researchgate.net |

| Silyl Aza-Prins Cyclization | Allylsilyl amine and Aldehyde | Lewis acid-catalyzed cyclization and C-C bond formation. | Forms two bonds in one step; good stereocontrol. nih.govacs.org |

| Ring-Closing Metathesis (RCM) | Acyclic Diene with a Nitrogen Linker | Olefin metathesis using a Ruthenium catalyst. | Versatile for various ring sizes; tolerant of many functional groups. acs.orgnih.gov |

| Tandem Amination/Cyclization | Functionalized Allenynes and Amines | Copper(I)-catalyzed tandem reaction. | Efficient method for preparing functionalized azepine derivatives. nih.gov |

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. While direct MCRs for the simple azepane skeleton are less common, related azepine structures can be synthesized this way. For instance, a pseudo three-component synthesis of coumarin-annulated azepines has been developed through the acid-catalyzed sequential condensation of 3-amino-4-hydroxycoumarin with two equivalents of a substituted acetophenone. rsc.org Such strategies highlight the potential for developing novel MCRs for diverse azepane analogues.

Amidation and Esterification Chemistry in this compound Formation

The final steps in the synthesis of the target molecule involve creating the amide and ester functionalities.

The esterification of the amino acid, typically glycine, to form the methyl ester is a prerequisite for the amidation step. This is commonly achieved through Fischer esterification, where the amino acid is heated in methanol with a strong acid catalyst like sulfuric acid or hydrogen chloride. google.compearson.com Alternative mild methods include the use of trimethylchlorosilane in methanol, which can produce amino acid methyl ester hydrochlorides in excellent yields at room temperature. nih.gov

The formation of the amide bond between the azepane-2-carboxylic acid and methyl 2-aminoacetate is a critical step. This transformation is central to peptide synthesis, and numerous reliable methods have been developed. researchgate.netvub.be The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires heating, which can be detrimental to complex molecules. chemistrysteps.com Therefore, the carboxylic acid must first be "activated". hepatochem.comluxembourg-bio.com

This is achieved using coupling reagents, which convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. chemistrysteps.com

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. chemistrysteps.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To minimize side reactions and prevent racemization of the chiral center at the C-2 position of the azepane ring, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. hepatochem.comnih.gov

Onium Salts: Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are highly efficient coupling reagents that lead to rapid reaction times and minimal racemization. hepatochem.compeptide.com HATU, in particular, is known for its high reactivity and effectiveness. peptide.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to form an activated ester in situ, which then readily reacts with the amine. luxembourg-bio.com

| Coupling Reagent Class | Example(s) | Abbreviation | Mechanism of Action | Advantages | Disadvantages |

| Carbodiimides | Dicyclohexylcarbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DCC, EDC | Forms a reactive O-acylisourea intermediate. chemistrysteps.com | Inexpensive and effective. | Byproduct of DCC is insoluble; risk of racemization without additives. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Forms an active ester with the carboxylic acid. | High efficiency, low racemization. | More expensive than carbodiimides. |

| Aminium/Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Forms a highly reactive acyl-uronium species. | Very fast reactions, very low racemization, high yields. peptide.com | High cost; can be sensitive to moisture. |

| Other | Carbonyldiimidazole | CDI | Forms a reactive acyl-imidazolide intermediate. | Useful for fragment coupling. peptide.com | Not as commonly used for standard peptide synthesis. |

Methyl Esterification Processes

The terminal methyl ester group in the target molecule originates from a glycine methyl ester precursor. The preparation of amino acid methyl esters is a fundamental step in peptide synthesis, aimed at protecting the carboxylic acid functionality to prevent self-polymerization and direct the amide bond formation.

Several methods are established for the esterification of amino acids like glycine. A common and straightforward approach is the Fischer esterification, which involves reacting the amino acid with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. Another effective method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature, which offers mild conditions and good to excellent yields for a variety of amino acids. This method is advantageous due to its simple procedure and compatibility with various functional groups. The product of these reactions is typically the amino acid methyl ester hydrochloride salt, which can be neutralized before the subsequent coupling step.

Interactive Table 1: Comparison of Methyl Esterification Methods for Amino Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, HCl (gas or conc.) | Reflux, 15h | Inexpensive reagents | Harsh conditions, long reaction times |

| Thionyl Chloride | Methanol, SOCl₂ | 0°C to reflux | High yields | Generates acidic byproducts |

| Trimethylchlorosilane (TMSCl) | Methanol, TMSCl | Room Temperature | Mild conditions, high yields, simple workup | Reagent is moisture sensitive |

| Ion-Exchange Resin | Methanol, Acidic Resin (e.g., Amberlyst-15) | Room Temp to 50°C | Catalyst is recyclable | Slower reaction rates |

Catalytic Systems and Reaction Conditions for Optimized Yields and Stereoselectivity

Stereoselective Synthesis of the Azepane Core: The azepane-2-carboxylic acid moiety possesses a chiral center at the C2 position. Achieving high stereoselectivity is crucial. Synthetic strategies often rely on chiral starting materials or asymmetric catalysis. For instance, stereoselective and regioselective synthesis of azepane derivatives can be achieved through piperidine ring expansion, yielding diastereomerically pure products. Other advanced methods include osmium-catalyzed aminohydroxylation reactions on sugar-derived precursors, which can form new C-N bonds with complete regio- and stereocontrol, leading to highly functionalized azepanes. N-heterocyclic carbene (NHC) catalysis also represents a modern approach for the enantioselective functionalization of carboxylic acids, which could be applied to precursors of the azepane ring.

Amide Bond Formation (Peptide Coupling): The central reaction in forming the target molecule is the coupling of the azepane-2-carboxylic acid (often with its amine protected, e.g., with a Boc group) with glycine methyl ester. This transformation requires the activation of the carboxylic acid group. Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. However, to optimize yields and, crucially, to suppress racemization at the chiral center of the azepane acid, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) are almost universally employed.

More advanced catalytic systems involve phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, COMU) salts. These reagents act as highly efficient activators, often leading to faster reactions, higher yields, and better preservation of stereochemical integrity, which is particularly important when coupling sterically hindered or racemization-prone fragments. The choice of solvent (e.g., DMF, DCM, or greener alternatives), temperature, and base (e.g., DIPEA, NMM) are critical parameters that must be fine-tuned for optimal results.

Interactive Table 2: Catalytic Systems for Amide Coupling

| Catalyst/Reagent Class | Examples | Key Features | Typical Additive |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Widely used, cost-effective. | HOBt, Oxyma Pure |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, effective for hindered couplings. | --- |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Fast reaction rates, low racemization, good solubility. | --- |

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of complex molecules like this compound is an area of growing importance, particularly within the pharmaceutical industry. The focus is on reducing the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

For peptide-like syntheses, a primary concern is the extensive use of hazardous solvents such as dichloromethane (DCM) and dimethylformamide (DMF). Green chemistry initiatives promote the substitution of these with more benign alternatives. Solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME), which can be derived from renewable sources, are gaining traction. Propylene carbonate has also been demonstrated as a viable green solvent for both solution-phase and solid-phase peptide synthesis.

Further principles applied in this context include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This is a challenge in traditional peptide synthesis which relies heavily on protecting groups.

Catalysis : The use of catalytic reagents (as discussed in section 2.4) is inherently greener than using stoichiometric reagents, as they are used in smaller quantities and can be recycled.

Waste Reduction : The choice of coupling reagents can impact waste generation. For example, the byproduct of DCC (dicyclohexylurea) is a precipitate that must be filtered, whereas the byproducts of DIC are more soluble, simplifying purification. Modern reagents are often designed for high efficiency and the generation of water-soluble byproducts, simplifying workup and reducing solvent use for purification.

Energy Efficiency : Exploring reactions that can be performed at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another technology that can accelerate reactions, often leading to cleaner products and reduced energy use.

By integrating greener solvents, highly efficient catalytic systems, and optimizing reaction workups, the synthesis of azepane derivatives can be made more sustainable.

Comprehensive Spectroscopic and Structural Data for this compound Remains Elusive

A thorough investigation into the scientific literature and chemical databases for experimental spectroscopic and structural data on the chemical compound This compound has yielded no specific results. Despite extensive searches for its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, Mass Spectrometry (MS) data, and advanced diffraction-based structural information, no published experimental data for this particular molecule could be located.

The inquiry was structured to gather detailed information for a comprehensive elucidation of the compound's chemical makeup, including:

¹H and ¹³C NMR spectroscopy to determine the chemical environment of hydrogen and carbon atoms.

Two-dimensional NMR techniques to establish connectivity between atoms.

Infrared (IR) spectroscopy to identify key functional groups.

Mass spectrometry (MS) to ascertain the molecular weight and fragmentation patterns.

Advanced diffraction techniques , such as X-ray crystallography, to define its three-dimensional solid-state structure.

The searches included various permutations of the compound's name and targeted queries for its synthesis and characterization. While information is available for structurally related compounds, such as methyl azepane-2-carboxylate and other azepane derivatives, the specific data required to construct a detailed analytical profile of this compound is not present in the accessible scientific domain.

This lack of available data prevents the creation of the detailed scientific article as requested, which would require specific, experimentally-derived values for chemical shifts, coupling constants, vibrational frequencies, mass-to-charge ratios, and crystallographic parameters. Without this foundational information, a scientifically accurate and informative article on the spectroscopic and structural properties of this compound cannot be produced.

Comprehensive Spectroscopic and Structural Elucidation of Methyl 2 Azepane 2 Carboxamido Acetate

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is a powerful set of techniques for characterizing chiral molecules such as the enantiomers of Methyl 2-(azepane-2-carboxamido)acetate. These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance. The resulting spectra are exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule, providing valuable information on both the absolute configuration and the conformational preferences of the molecule in solution.

The seven-membered azepane ring in this compound is considerably more flexible than the five-membered pyrrolidine (B122466) ring of proline or the six-membered piperidine (B6355638) ring of pipecolic acid. Conformational analysis of related seven-membered ring systems, such as ε-caprolactam, suggests that a chair-like conformation is often the most stable. However, the presence of the N-acyl-glycinate substituent can influence the conformational equilibrium of the azepane ring. The interplay between the different possible ring conformations and the orientation of the side chain will have a significant impact on the observed chiroptical properties.

For N-acyl-α-amino acids and their esters, the sign of the Cotton effect associated with the n → π* transition of the amide chromophore, typically observed in the 210-240 nm region, has been correlated with the absolute configuration of the α-carbon. For L-amino acid derivatives, this transition often results in a positive Cotton effect. The π → π* transition, occurring at shorter wavelengths (around 190-200 nm), also provides crucial stereochemical information.

Given the structural similarities to N-acyl derivatives of other cyclic amino acids, it is possible to predict the general features of the CD spectrum for a given enantiomer of this compound. For instance, the (S)-enantiomer, which corresponds to L-homo-pipecolic acid, would be expected to exhibit a CD spectrum characteristic of L-amino acid derivatives, with the signs of the Cotton effects determined by the preferred conformation of the azepane ring and the spatial arrangement of the amide and ester chromophores.

The precise wavelengths and intensities of the CD bands are also influenced by the solvent, as solvent molecules can interact with the chromophores and alter the conformational landscape of the molecule. Therefore, the choice of solvent is an important consideration in the experimental determination of chiroptical properties.

| Compound/Class | Technique | Solvent | λ (nm) | [θ] (deg cm²/dmol) or [Φ] | Transition/Observation |

|---|---|---|---|---|---|

| N-acetyl-L-proline amide | CD | Water | 220 | +3000 | n → π* (amide) |

| N-acetyl-L-proline amide | CD | Water | 195 | -40000 | π → π* (amide) |

| Poly-L-proline II | CD | Water | 228 | +2163 | Positive Cotton Effect researchgate.net |

| Poly-L-proline II | CD | Water | 204.5 | -55000 | Negative Cotton Effect researchgate.net |

| L-amino acids (general) | ORD | Acidic solution | > 220 | Positive | Plain positive curve |

| D-amino acids (general) | ORD | Acidic solution | > 220 | Negative | Plain negative curve |

Conformational Analysis and Stereochemical Considerations of the Azepane Moiety

Conformational Landscape of the Seven-Membered Azepane Ring

The seven-membered azepane ring is characterized by a high degree of conformational flexibility, existing as a dynamic equilibrium of several low-energy conformations. Unlike the well-defined chair conformation of cyclohexane, the azepane ring can adopt multiple twist-chair and boat-chair forms, which are often close in energy. The energetic barrier to interconversion between these conformations is relatively low, leading to a complex conformational landscape.

Computational studies and experimental data, primarily from NMR spectroscopy, have been employed to investigate the conformational preferences of the azepane ring. rsc.org The lowest energy conformations are typically twist-chair forms, which minimize both torsional and transannular strain. The relative energies of these conformations can be influenced by the nature and position of substituents on the ring.

Table 1: Calculated Relative Energies of Azepane Conformations

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair 1 | 0.00 |

| Twist-Chair 2 | 0.5 - 1.5 |

| Boat-Chair | 1.0 - 2.5 |

| Chair | > 2.5 |

| Boat | > 3.0 |

Note: The relative energies are approximate and can vary based on the computational method and the presence of substituents.

Impact of Substituents on Azepane Ring Conformation

The presence of substituents on the azepane ring can significantly influence its conformational equilibrium by introducing steric and electronic effects. A substituent will preferentially occupy a position that minimizes unfavorable steric interactions, thereby biasing the conformational landscape towards one or a few preferred conformations. lifechemicals.com

In the case of Methyl 2-(azepane-2-carboxamido)acetate, the carboxamidoacetate group at the C2 position plays a crucial role in dictating the ring's conformation. The bulky nature of this substituent will likely favor conformations where it occupies a pseudo-equatorial position to reduce steric hindrance with the rest of the ring. Intramolecular hydrogen bonding between the amide proton and the ester carbonyl oxygen, or with the ring nitrogen, could further stabilize specific conformations. The ability to introduce substituents that bias the ring to a single major conformation is a key aspect of effective drug design. lifechemicals.com

Chirality and Stereoisomerism within this compound

The presence of a substituent at the C2 position of the azepane ring in this compound renders this carbon atom a stereocenter. Consequently, the molecule can exist as a pair of enantiomers: (R)-Methyl 2-(azepane-2-carboxamido)acetate and (S)-Methyl 2-(azepane-2-carboxamido)acetate. These enantiomers are non-superimposable mirror images and may exhibit different biological activities and pharmacological profiles.

The flexible nature of the azepane ring also gives rise to the possibility of diastereomers if additional stereocenters are present. Even in the absence of other stereocenters on the ring, the conformational chirality of the azepane ring itself can lead to diastereomeric relationships in more complex substituted systems. The interconversion between different ring conformations can result in a complex mixture of stereoisomers in solution.

Table 2: Possible Stereoisomers of this compound

| Stereoisomer | Configuration at C2 |

| Enantiomer 1 | R |

| Enantiomer 2 | S |

Diastereoselective and Enantioselective Synthesis Strategies

The synthesis of specific stereoisomers of substituted azepanes is a significant challenge in organic chemistry, requiring the use of stereoselective synthetic methods. rsc.org Both diastereoselective and enantioselective strategies have been developed to control the stereochemistry of the azepane ring.

Diastereoselective Synthesis:

Diastereoselective approaches often rely on substrate control, where an existing stereocenter in the starting material directs the formation of a new stereocenter. Ring-expansion reactions of chiral piperidines have been shown to produce diastereomerically pure azepane derivatives. rsc.org Additionally, diastereoselective hydroboration of tetrahydroazepines can yield azepanols with a high degree of diastereoselectivity. nih.gov

Enantioselective Synthesis:

Enantioselective methods aim to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This is often achieved using chiral catalysts or reagents. Several strategies have been reported for the enantioselective synthesis of 2-substituted azepanes. acs.org Biocatalytic asymmetric reductive amination using imine reductases has been successfully employed to generate both (R)- and (S)-enantiomers of 2-aryl azepanes with excellent enantiomeric excess. acs.org Furthermore, asymmetric lithiation-conjugate addition sequences have been developed for the synthesis of enantioenriched substituted azepanes. nih.gov The development of enantioselective syntheses for [b]-annulated azepane scaffolds has also been reported. chemistryviews.orgresearchgate.net

The synthesis of enantiomerically pure this compound would likely involve the use of such enantioselective strategies, starting from either an achiral precursor or a racemic mixture of 2-substituted azepane derivatives.

Reaction Pathways and Mechanistic Investigations of Methyl 2 Azepane 2 Carboxamido Acetate

Hydrolytic Stability and Degradation Pathways of Ester and Amide Linkages

The structure of Methyl 2-(azepane-2-carboxamido)acetate contains two key linkages susceptible to hydrolysis: the methyl ester and the amide bond. The stability of these groups is crucial in determining the compound's persistence and degradation profile in various chemical and biological environments.

The hydrolysis of the methyl ester can proceed via acid- or base-catalyzed pathways. In acidic conditions, protonation of the carbonyl oxygen of the ester group enhances its electrophilicity, making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol. The rate of hydrolysis is dependent on factors such as pH, temperature, and the presence of catalysts.

The amide linkage , in contrast, is generally more resistant to hydrolysis than the ester linkage due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Cleavage of the amide bond typically requires more forcing conditions, such as strong acid or base and elevated temperatures. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide ion on the carbonyl carbon.

Potential degradation of this compound would likely initiate with the hydrolysis of the more labile ester group to form 2-(azepane-2-carboxamido)acetic acid. Subsequent hydrolysis of the amide bond would lead to the formation of azepane-2-carboxylic acid and glycine. The relative rates of these two hydrolytic processes would determine the predominant degradation pathway and the nature of the intermediates formed.

Table 1: Predicted Hydrolytic Stability of Functional Groups

| Functional Group | Relative Stability | Primary Hydrolysis Products |

| Methyl Ester | Lower | 2-(azepane-2-carboxamido)acetic acid, Methanol |

| Amide | Higher | Azepane-2-carboxylic acid, Glycine |

Reactivity of the Azepane Nitrogen: Alkylation, Acylation, and Derivatization

The secondary amine within the azepane ring is a key site for further functionalization of the molecule. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to a variety of electrophilic reactions.

Alkylation of the azepane nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. This reaction introduces an alkyl group onto the nitrogen, forming a tertiary amine. The reaction proceeds via a nucleophilic substitution mechanism (SN2). The choice of solvent and base is critical in controlling the extent of alkylation and minimizing potential side reactions. The synthesis of various N-substituted azepane derivatives is a common strategy in the development of new bioactive compounds.

Acylation involves the reaction of the azepane nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an N-acyl derivative. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. Acylation can be used to introduce a wide range of functional groups, thereby modifying the steric and electronic properties of the parent molecule. The reactivity of amines in N-acylation reactions is a well-established area of organic chemistry.

Further derivatization of the azepane nitrogen can include reactions such as sulfonylation (reaction with a sulfonyl chloride) to form sulfonamides, or reaction with isocyanates to form ureas. These derivatization strategies are often employed to modulate the physicochemical properties of the molecule, such as its lipophilicity and hydrogen bonding capacity.

Table 2: Potential Derivatization Reactions at the Azepane Nitrogen

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Methyl iodide | N-Methylated tertiary amine |

| Acylation | Acetyl chloride | N-Acetylated amide |

| Sulfonylation | Tosyl chloride | N-Sulfonated sulfonamide |

| Urea Formation | Phenyl isocyanate | N-Phenyl urea |

Mechanistic Studies of Specific Reactions

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the mechanisms of its constituent reactions can be inferred from well-established chemical principles.

The hydrolysis of the ester and amide linkages proceeds through nucleophilic acyl substitution mechanisms, as previously described. The key steps involve the formation of a tetrahedral intermediate and the subsequent departure of the leaving group (methanol or the amine, respectively).

The alkylation of the azepane nitrogen follows an SN2 pathway, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkylating agent in a single, concerted step. The reaction rate is dependent on the concentration of both the amine and the alkylating agent.

The acylation of the azepane nitrogen also proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and loss of the leaving group (e.g., chloride) yields the acylated product.

Understanding these fundamental mechanisms is essential for predicting the outcome of reactions, optimizing reaction conditions, and designing novel synthetic routes to derivatives of this compound. Further research involving kinetic studies, isotopic labeling, and computational modeling would be necessary to provide a more detailed and specific understanding of the reaction mechanisms involving this particular compound.

Theoretical and Computational Chemistry Applied to Methyl 2 Azepane 2 Carboxamido Acetate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Methyl 2-(azepane-2-carboxamido)acetate. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's electronic structure, stability, and reactivity.

For the core azepane ring, studies have employed methods like the meta-hybrid M06-2X functional and ab initio MP2 calculations to investigate its structure and energetics. nih.gov A key property influencing the stability of cyclic molecules is ring strain. Calculations show that the strain energy of the seven-membered azepane ring is comparable to that of its parent carbocycle, cycloheptane (B1346806). nih.gov For instance, the calculated strain energy for cycloheptane is around 5.69 kcal/mol using the M06-2X functional. nih.gov The introduction of the nitrogen heteroatom slightly alters this strain and significantly influences the electron distribution within the ring. nih.gov

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical behavior. niscpr.res.in A larger HOMO-LUMO energy gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net For the basic azepane structure, these calculations help in understanding its reactivity profile. The molecular electrostatic potential (MEP) map is another important tool, which illustrates the charge distribution and predicts sites for electrophilic and nucleophilic attack. acs.org

Table 1: Representative Quantum Chemical Calculation Data for Azepane

| Parameter | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Strain Energy | M06-2X | 5.69 kcal/mol | nih.gov |

| Strain Energy | MP2 | 6.38 kcal/mol | nih.gov |

| HOMO-LUMO Gap | wB97XD/Def2TZVPP* | ~8.8 eV | niscpr.res.in |

| Dipole Moment | M06-2X/6-311++G(d,p) | Varies with conformer | nih.gov |

Value for a related pyridine (B92270) derivative, illustrating a typical range.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

The azepane ring in this compound is not static; it exists as an ensemble of interconverting conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational flexibility over time. nih.gov MD simulations model the movements of atoms and molecules, providing a dynamic picture of the compound's behavior and its interactions with its environment, such as a solvent or a biological receptor. researchgate.net

Studies on substituted azepane rings have revealed complex conformational landscapes. The seven-membered ring typically adopts a chair or boat-like conformation. The energy barriers for key stereodynamic processes, such as ring-flip and nitrogen-atom inversion, can be determined through a combination of variable-temperature NMR spectroscopy and computational modeling. researchgate.net For N-unsubstituted azepanes, the lowest-energy process is often a coupled ring-flip and N-inversion. researchgate.net The substituents, like the carboxamidoacetate group in the target molecule, will significantly influence the preferred conformation and the energy barriers for these conversions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For a molecule like this compound, this could involve modeling its synthesis or its degradation pathways. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. cuny.edu

For instance, the synthesis of functionalized azepane scaffolds has been investigated using computational methods. rsc.org Ring expansion strategies, such as the transformation of piperidine (B6355638) rings into azepanes, have been studied using semiempirical molecular orbital calculations to understand the regiochemistry and stereochemistry of the process. rsc.org Other studies have proposed plausible reaction mechanisms involving the transformation of carbocation and imine intermediates based on control experiments and computational support. researchgate.net These computational insights are vital for optimizing reaction conditions and guiding the synthesis of complex molecules.

Prediction of Spectroscopic Parameters

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. nih.gov For the azepane ring, C–C stretching vibrations have been calculated to appear in the range of 1045-1120 cm⁻¹. nih.gov By comparing the calculated IR spectrum with experimental data, chemists can confirm the presence of specific functional groups and verify the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov Recent advancements also incorporate machine learning techniques to refine these predictions, sometimes achieving accuracy that surpasses standard DFT methods. d-nb.info For complex molecules, where spectral overlap is common, calculated shifts can be crucial for assigning the correct signals to the corresponding atoms. researchgate.net

Virtual Screening and Ligand Design Studies

The azepane scaffold is a common feature in many pharmacologically active compounds, making it a valuable building block in drug discovery. nih.gov this compound could serve as a fragment or lead compound in a drug design campaign.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug design, this involves docking potential ligands into the binding site of a protein target. For example, novel azepine derivatives have been docked into the active sites of microbial proteins and cancer-related proteins to predict their binding affinity and mode of action. nih.govnih.gov The results are often reported as a binding energy or score, with lower values indicating a more favorable interaction. nih.gov

Virtual Screening: This process involves computationally screening large libraries of chemical compounds to identify those most likely to bind to a drug target. mdpi.com Compounds containing the azepane-carboxamide moiety could be included in such libraries. Hits from virtual screening are then prioritized for experimental testing, saving significant time and resources compared to traditional high-throughput screening. mdpi.com Further optimization of these hits, often guided by computational analysis of their structure-activity relationships (SAR), can lead to the development of potent and selective drug candidates. acs.org

Table 2: Representative Molecular Docking Data for Azepine Derivatives

| Target Protein | Ligand | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| SMO (Hedgehog Signaling) | Diazepine (3a) | -8.02 | nih.gov |

| SUFU/GLI-1 (Hedgehog Signaling) | Diazepine (3a) | -8.90 | nih.gov |

| OMPA (Bacterial Protein) | Oxazepine (4a) | -7.96 | nih.gov |

Data for quinazolinone-based azepine derivatives showing potential binding affinities.

Structure Activity Relationships Sar and Structure Property Relationships Spr of Azepane 2 Carboxamido Derivatives

Elucidation of Key Structural Motifs for Enhanced Biological Activity

The biological activity of azepane derivatives is significantly influenced by the presence and orientation of specific structural motifs. The azepane ring itself, a seven-membered saturated heterocycle, serves as a versatile scaffold that can be functionalized to interact with various biological targets. lifechemicals.com Its inherent flexibility allows it to adopt multiple conformations, a characteristic that is often pivotal for its bioactivity. lifechemicals.com

In the context of enzyme inhibition, a key area of investigation for azepane derivatives, the carboxamide linkage is a critical motif. This group can participate in hydrogen bonding interactions with amino acid residues in the active site of a target protein, thereby contributing to the binding affinity of the molecule. For instance, in a series of azepane-based inhibitors of protein kinase B (PKB), an amide linker was found to be a crucial replacement for a plasma-unstable ester group, leading to a highly active and stable compound. nih.govacs.org

The stereochemistry at the 2-position of the azepane ring, where the carboxamide group is attached, is also expected to be a critical determinant of biological activity. The chirality at this center will dictate the spatial orientation of the entire carboxamidoacetate side chain, influencing how it fits into a binding pocket.

Impact of Substituent Modifications on Efficacy and Selectivity

Modifications to the substituents on both the azepane ring and the carboxamide side chain can have a profound impact on the efficacy and selectivity of the resulting derivatives.

Substitutions on the Azepane Ring:

Research on azepan-3-one (B168768) based cathepsin K inhibitors has demonstrated that the position and stereochemistry of even a simple methyl group on the azepane ring can dramatically alter inhibitory potency and pharmacokinetic properties. nih.govacs.orgresearchgate.net For example, a 4S-7-cis-methylazepanone analogue exhibited significantly improved potency and oral bioavailability compared to the unsubstituted parent compound. nih.govacs.org This highlights the sensitivity of the biological target to the topography of the azepane scaffold. It is conceivable that substitutions at various positions on the azepane ring of "Methyl 2-(azepane-2-carboxamido)acetate" would similarly modulate its biological activity by altering its conformation and interactions with a target protein.

Modifications of the Carboxamide Side Chain:

The nature of the group attached to the carboxamide nitrogen is a key determinant of activity. In a study of arylpiperazinylalkyl carboxamide derivatives, replacement of the carboxamide with a sulfonamide group significantly altered the affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov While not a direct analogue, this illustrates the principle that the electronic and steric properties of the linker and its substituents are critical.

For "this compound," modifications to the acetate (B1210297) moiety could include:

Varying the ester alkyl group: Replacing the methyl group with larger or more complex alkyl groups could impact steric interactions and lipophilicity.

Hydrolysis to the carboxylic acid: The corresponding carboxylic acid would introduce a negative charge at physiological pH, potentially forming strong ionic interactions or hydrogen bonds with a target.

Amidation of the ester: Converting the ester to a primary, secondary, or tertiary amide would introduce additional hydrogen bond donors and acceptors, altering the polarity and interaction profile.

The following table summarizes the impact of substituent modifications on the activity of related azepane derivatives, providing insights into potential modifications for "this compound."

| Parent Compound | Modification | Effect on Activity/Property | Reference |

| 4S-azepan-3-one cathepsin K inhibitor | Introduction of a 7-cis-methyl group | Increased inhibitory potency and oral bioavailability | nih.govacs.org |

| (4R)-4-(...)-benzoic acid (3R)-3-[(...)]-azepan-4-yl ester (PKB inhibitor) | Replacement of ester linker with an amide linker | Increased plasma stability and high activity | nih.govacs.org |

| Arylpiperazinylalkyl carboxamides | Replacement of carboxamide with sulfonamide | Altered affinity for serotonin and dopamine receptors | nih.gov |

Conformation-Activity Relationships

The conformational flexibility of the seven-membered azepane ring is a defining feature that directly influences its biological activity. lifechemicals.com The ring can exist in various conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the ring, and consequently the spatial arrangement of its substituents, is crucial for optimal interaction with a biological target. nih.gov

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists revealed that the bioactive conformation was an unexpected low-energy state characterized by a twist-boat ring conformation. nih.gov This underscores the importance of understanding the preferred conformations of azepane derivatives in solution and in the bound state.

For "this compound," the conformation of the azepane ring will determine the orientation of the 2-carboxamidoacetate substituent relative to other potential substituents on the ring. Intramolecular hydrogen bonding between the amide N-H and the ester carbonyl, or between the amide carbonyl and a ring substituent, could further influence the conformational preference. Computational modeling and spectroscopic techniques like NMR are valuable tools for investigating these conformational preferences. nih.gov The ability to introduce substituents that bias the azepane ring towards a specific, bioactive conformation is a key strategy in the rational design of potent and selective azepane-based compounds. lifechemicals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of "this compound" derivatives, a QSAR study could provide valuable insights for predicting the activity of new analogues and guiding synthetic efforts.

A typical QSAR study for azepane-2-carboxamido derivatives would involve the following steps:

Data Set Preparation: A series of analogues of "this compound" would be synthesized with systematic variations in their structure. Their biological activity (e.g., IC50 values for enzyme inhibition) would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Describe the connectivity of atoms (e.g., molecular connectivity indices).

Geometrical descriptors: Relate to the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Quantify the electronic properties (e.g., partial charges, dipole moment, HOMO/LUMO energies). mdpi.com

Hydrophobic descriptors: Describe the lipophilicity (e.g., LogP). mdpi.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. medcraveonline.comnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques. nih.gov

For azepane-2-carboxamido derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods use 3D grid-based steric and electrostatic fields to explain the relationship between the 3D properties of the molecules and their activities, providing a more intuitive visualization of the regions where modifications are likely to enhance or diminish activity.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Strategies for Azepane-Based Scaffolds

The synthesis of azepane derivatives presents a unique set of challenges compared to their five- and six-membered ring counterparts, which are more prevalent in medicinal chemistry libraries. nih.govresearchgate.net However, recent advancements in synthetic organic chemistry are paving the way for more efficient and diverse routes to these valuable scaffolds.

Future synthetic strategies applicable to the generation of compounds like Methyl 2-(azepane-2-carboxamido)acetate and its analogues could involve:

Dearomative Ring Expansion: A recently developed strategy utilizes the photochemical dearomative ring expansion of simple nitroarenes. This method, mediated by blue light at room temperature, transforms a six-membered benzene (B151609) ring into a seven-membered azepane framework, which can then be further modified. nih.gov This approach could be adapted to produce a variety of substituted azepane cores.

Enantioselective Synthesis of Annulated Azepanes: For creating complex, multi-ring systems containing an azepane moiety, enantioselective methods are crucial. One such method involves a sequence of asymmetric allylic alkylation, followed by olefin cross-metathesis and a final reductive cyclization. uol.dechemistryviews.org This allows for the creation of optically active [b]-annulated azepanes with high enantiomeric excess. uol.de

Ring Expansion of Bicyclic Aminocyclopropanes: Another innovative approach starts with bicyclic halogenated aminocyclopropane derivatives. Through reductive amination conditions that trigger cyclopropane (B1198618) ring cleavage, functionalized piperidines and ring-expanded azepanes can be synthesized. rsc.org

These emerging synthetic routes offer the potential to create a diverse library of azepane-based compounds for biological screening.

Exploration of New Biological Targets and Therapeutic Applications

Azepane-based compounds have already demonstrated a wide spectrum of pharmacological activities, and future research is poised to uncover new therapeutic applications. researchgate.netnih.govbohrium.com The structural flexibility of the azepane ring allows it to interact with a variety of biological targets. lifechemicals.com

For a molecule like this compound, which combines the azepane-2-carboxamide (B11923136) core with a methyl acetate (B1210297) group, several therapeutic avenues could be explored:

Anticancer Agents: The azepane scaffold is present in natural products with anticancer properties, such as (-)-balanol, a protein kinase inhibitor. lifechemicals.com Novel azepane derivatives could be designed as analogues of existing anticancer drugs to improve their efficacy and selectivity.

Neurodegenerative Diseases: Azepane derivatives have shown potential in the treatment of Alzheimer's disease. nih.govbohrium.com The unique conformational properties of the azepane ring may allow for the design of potent and selective inhibitors of enzymes implicated in neurodegeneration.

Infectious Diseases: The antimicrobial and antitubercular activities of azepane-based compounds have been reported. nih.govbohrium.com Further exploration in this area could lead to the development of new antibiotics to combat drug-resistant pathogens.

Metabolic Disorders: Some azepane derivatives act as α-glucosidase inhibitors, suggesting their potential in managing type 2 diabetes. nih.govlifechemicals.com

The following table summarizes some of the potential therapeutic applications for azepane derivatives:

| Therapeutic Area | Potential Biological Target/Mechanism | Reference |

| Oncology | Protein Kinase Inhibition | lifechemicals.com |

| Neurodegenerative Diseases | Enzyme Inhibition | nih.govbohrium.com |

| Infectious Diseases | Antimicrobial Activity | nih.govbohrium.com |

| Metabolic Disorders | α-Glucosidase Inhibition | nih.govlifechemicals.com |

| Inflammation and Allergy | Histamine H3 Receptor Antagonism | nih.govlifechemicals.com |

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental techniques is crucial for accelerating the discovery and optimization of new drug candidates. For azepane-based compounds, these integrated approaches can provide deep insights into their structure-activity relationships (SAR).

Computational Modeling: Density Functional Theory (DFT) can be employed to predict the electronic properties, reactivity, and stability of azepane derivatives. nih.gov Molecular docking studies are invaluable for understanding how these molecules bind to their biological targets and for guiding the design of more potent analogues. nih.gov Retrosynthetic analysis programs like AiZynthfinder can also be used to assess the synthetic feasibility of novel azepane scaffolds. acs.org

High-Throughput Screening: The development of efficient synthetic routes will enable the creation of large libraries of azepane derivatives. High-throughput screening (HTS) can then be used to rapidly identify compounds with desired biological activities.

Structural Biology: X-ray crystallography and NMR spectroscopy are essential for determining the three-dimensional structure of azepane derivatives and their complexes with biological macromolecules. This information is critical for understanding their mechanism of action and for structure-based drug design.

Addressing Challenges in Azepane Chemistry and Bioactivity Profiling

Despite their potential, the exploration of azepane-based scaffolds is not without its challenges.

Synthetic Complexity: The synthesis of substituted azepanes can be more complex than that of smaller heterocyclic systems. Overcoming this challenge requires the development of robust and versatile synthetic methodologies. nih.govresearchgate.net

Conformational Flexibility: The inherent flexibility of the seven-membered azepane ring can make it difficult to control the conformation of the molecule, which is often crucial for biological activity. lifechemicals.com Strategies to address this include the introduction of substituents that bias the ring towards a specific conformation or the incorporation of the azepane into a more rigid, fused ring system. lifechemicals.com

Underrepresentation in Screening Libraries: Historically, azepanes have been less common in drug discovery libraries compared to five- and six-membered heterocycles. nih.govresearchgate.net This has limited the exploration of their biological potential. As new synthetic methods become available, it is expected that the diversity of azepane-based compounds in screening collections will increase significantly.

Q & A

What are the optimized synthetic routes for Methyl 2-(azepane-2-carboxamido)acetate, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves coupling azepane-2-carboxylic acid with methyl glycinate derivatives. A common approach is using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or DMF, with catalytic DMAP to enhance reactivity. Key steps include:

- Amide bond formation : Ensure stoichiometric control to avoid side reactions.

- Esterification : Methyl ester groups can be introduced via methanol under acidic conditions or using methyl chloroacetate as a precursor .

Reaction temperature (0–25°C) and solvent polarity significantly affect yield. For example, low temperatures minimize racemization, while polar aprotic solvents improve reagent solubility. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

How can crystallographic data resolve conformational ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data (θmax > 60°) to reduce R-factor discrepancies . Key analyses include:

- Hydrogen bonding : Identify N–H⋯O interactions between the amide and ester groups, which stabilize crystal packing. Graph set analysis (as per Etter’s formalism) classifies these interactions into motifs like D (2) or R 2<sup>2</sup>(8) .

- Torsion angles : Compare experimental values (e.g., C–N–C–O) with computational models (DFT) to validate stereochemistry. Discrepancies >5° may indicate dynamic disorder .

What spectroscopic techniques are most effective for characterizing this compound, and how are data contradictions resolved?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry. The azepane ring’s protons show splitting patterns (δ 1.4–2.2 ppm for CH2 groups), while the amide proton appears as a broad singlet (δ 6.5–7.0 ppm).

- MS : High-resolution ESI-MS identifies molecular ions ([M+H]<sup>+</sup> or [M+Na]<sup>+</sup>). Fragmentation patterns (e.g., loss of COOCH3) validate the ester group .

- IR : Stretching bands at ~1650 cm<sup>−1</sup> (amide C=O) and ~1730 cm<sup>−1</sup> (ester C=O) confirm functional groups.

Contradiction resolution : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HMBC correlations between the amide carbonyl and adjacent CH2 groups confirm connectivity .

How do substituents on the azepane ring modulate biological activity, and what assays validate these effects?

Answer:

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF3) on the azepane ring enhance binding to enzymes like proteases or kinases. Hydrophobic substituents improve membrane permeability .

- Assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin inhibition with Z-Gly-Pro-Arg-AMC substrate). IC50 values correlate with substituent electronegativity.

- Cellular uptake : Radiolabeled analogs (e.g., <sup>3</sup>H) quantify intracellular accumulation in HEK293 cells.

- Molecular docking : AutoDock Vina predicts binding poses to targets like COX-2 or β-secretase. Low RMSD values (<2 Å) between docked and crystallographic poses validate predictions .

What challenges arise in refining crystallographic data for this compound, and how are they addressed?

Answer:

- Disorder : Flexible azepane rings may exhibit positional disorder. Use PART instructions in SHELXL to model alternative conformations, refining occupancy factors iteratively .

- Twinned crystals : Test for twinning via Rint > 0.5 or Hooft’s y parameter. Apply twin laws (e.g., two-fold rotation) during refinement .

- Weak diffraction : Optimize data collection with synchrotron radiation (λ = 0.7–1.0 Å) or cryo-cooling (100 K) to enhance resolution.

How do solvent and pH conditions affect the stability of this compound in pharmacological studies?

Answer:

- Aqueous stability : Hydrolysis of the ester group occurs at pH > 7.0, forming the carboxylic acid. Use buffered solutions (pH 4–6) or lyophilization to prolong stability.

- Solvent selection : DMSO is preferred for stock solutions (≤10 mM) to avoid precipitation. For in vitro assays, dilute in PBS containing 0.1% BSA to mitigate solvent cytotoxicity .

What computational methods predict the compound’s reactivity in novel synthetic pathways?

Answer:

- Retrosynthesis : Tools like AiZynthFinder propose routes using reaction templates from Reaxys or Pistachio databases. Prioritize pathways with high feasibility scores (>0.8) .

- DFT calculations : Gaussian 16 computes transition-state energies for proposed mechanisms (e.g., SN2 displacement at the ester group). IRC analysis confirms reaction coordinates .

How are hydrochloride salts of this compound utilized to enhance pharmacological properties?

Answer:

- Solubility : The hydrochloride form increases aqueous solubility (e.g., from 0.5 mg/mL to >5 mg/mL) due to ion-dipole interactions.

- Stability : Salt formation reduces hygroscopicity. Characterize via DSC (melting point shift ≥10°C) and PXRD (distinct Bragg peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.